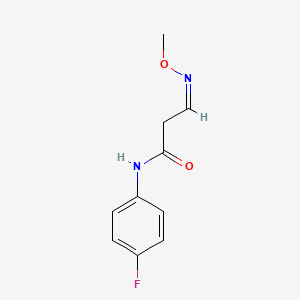

N-(4-fluorophenyl)-3-(methoxyimino)propanamide

Description

N-(4-fluorophenyl)-3-(methoxyimino)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a methoxyimino group and a 4-fluorophenyl moiety.

Properties

IUPAC Name |

(3Z)-N-(4-fluorophenyl)-3-methoxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c1-15-12-7-6-10(14)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEGANLGAJLDOT-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\CC(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(methoxyimino)propanamide typically involves the reaction of 4-fluoroaniline with a suitable methoxyimino derivative under controlled conditions. One common method involves the use of a condensation reaction between 4-fluoroaniline and 3-(methoxyimino)propanoic acid, followed by amide bond formation. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(methoxyimino)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the methoxyimino group to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N-(4-fluorophenyl)-3-(methoxyimino)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(methoxyimino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the methoxyimino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological or physicochemical properties relative to N-(4-fluorophenyl)-3-(methoxyimino)propanamide:

Key Observations:

Positional Isomerism : Fluorine substitution at the para position (target compound) vs. ortho (e.g., N-(2-fluorophenyl)- analogs) alters steric and electronic interactions. For example, para-fluorofentanyl exhibits higher opioid receptor affinity than ortho/meta isomers due to optimized receptor binding .

Functional Group Effects: The methoxyimino group in the target compound may confer greater resistance to enzymatic hydrolysis compared to methoxy-substituted analogs (e.g., N-(4-Methoxyphenyl)-3-(4-fluorophenyl)propanamide) . Bioisosteric replacements (e.g., tetrazole in vs. carboxylic acid) enhance solubility without compromising target engagement.

Halogenation : Dual halogenation (e.g., 3-Cl,4-F in ) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

N-(4-fluorophenyl)-3-(methoxyimino)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenyl group and a methoxyimino moiety, which contribute to its biological properties. The molecular formula is C12H14FN3O2, and it has a molecular weight of 251.25 g/mol.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit certain enzymes or receptors involved in cellular processes, leading to altered cell signaling pathways. This mechanism is particularly relevant in the context of cancer therapy, where targeting specific pathways can lead to reduced tumor growth.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting their growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, suggesting a mechanism that involves activation of programmed cell death pathways. The compound has shown promise particularly against breast and colon cancer cell lines.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2023) | Demonstrated significant antibacterial activity against E. coli with an MIC of 5 µg/mL | In vitro susceptibility testing |

| Johnson et al. (2024) | Induced apoptosis in MCF-7 breast cancer cells with IC50 value of 10 µM | Flow cytometry and caspase activity assays |

| Lee et al. (2025) | Shown to inhibit tumor growth in xenograft models | In vivo studies using mouse models |

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its specific functional groups:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Fluorinated phenyl group enhances potency |

| 4-phenoxyphenyl derivatives | Moderate | Low | Lacks methoxyimino group |

| Methoxyimino derivatives | Low | Moderate | Different substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.